Cas no 2098091-15-5 (1-(2-Azidoethyl)-4-methoxyindoline)

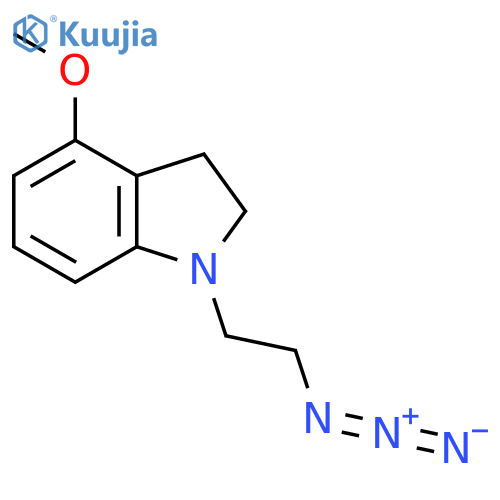

2098091-15-5 structure

商品名:1-(2-Azidoethyl)-4-methoxyindoline

CAS番号:2098091-15-5

MF:C11H14N4O

メガワット:218.255061626434

CID:4771831

1-(2-Azidoethyl)-4-methoxyindoline 化学的及び物理的性質

名前と識別子

-

- 1-(2-azidoethyl)-4-methoxyindoline

- 1-(2-azidoethyl)-4-methoxy-2,3-dihydroindole

- 1-(2-Azidoethyl)-4-methoxyindoline

-

- インチ: 1S/C11H14N4O/c1-16-11-4-2-3-10-9(11)5-7-15(10)8-6-13-14-12/h2-4H,5-8H2,1H3

- InChIKey: QJCPDBMENRJWIE-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC=CC2=C1CCN2CCN=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 218.11676108 g/mol

- どういたいしつりょう: 218.11676108 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 26.8

- ぶんしりょう: 218.26

1-(2-Azidoethyl)-4-methoxyindoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-6233-10g |

1-(2-azidoethyl)-4-methoxyindoline |

2098091-15-5 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| Life Chemicals | F1907-6233-5g |

1-(2-azidoethyl)-4-methoxyindoline |

2098091-15-5 | 95%+ | 5g |

$1203.0 | 2023-09-07 | |

| TRC | A117376-100mg |

1-(2-Azidoethyl)-4-methoxyindoline |

2098091-15-5 | 100mg |

$115.00 | 2023-06-13 | ||

| TRC | A117376-1g |

1-(2-Azidoethyl)-4-methoxyindoline |

2098091-15-5 | 1g |

$689.00 | 2023-06-13 | ||

| Life Chemicals | F1907-6233-1g |

1-(2-azidoethyl)-4-methoxyindoline |

2098091-15-5 | 95%+ | 1g |

$401.0 | 2023-09-07 | |

| Life Chemicals | F1907-6233-2.5g |

1-(2-azidoethyl)-4-methoxyindoline |

2098091-15-5 | 95%+ | 2.5g |

$802.0 | 2023-09-07 | |

| Life Chemicals | F1907-6233-0.25g |

1-(2-azidoethyl)-4-methoxyindoline |

2098091-15-5 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| Life Chemicals | F1907-6233-0.5g |

1-(2-azidoethyl)-4-methoxyindoline |

2098091-15-5 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| TRC | A117376-500mg |

1-(2-Azidoethyl)-4-methoxyindoline |

2098091-15-5 | 500mg |

$442.00 | 2023-06-13 |

1-(2-Azidoethyl)-4-methoxyindoline 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

2098091-15-5 (1-(2-Azidoethyl)-4-methoxyindoline) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量